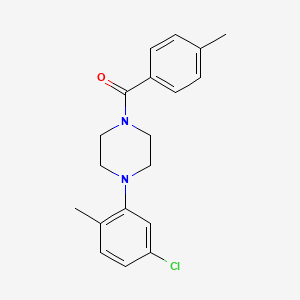
4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone, commonly known as CMMPK, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. It has a molecular formula of C19H21ClN2O and a molecular weight of 328.84 .
Molecular Structure Analysis
The molecular structure of CMMPK is represented by the formula C19H21ClN2O . The structure includes a chloro-methylphenyl group attached to a piperazine ring, which is further connected to a methylphenyl ketone group . For a detailed structural analysis, it would be beneficial to refer to a crystallographic study or use molecular modeling software.Physical and Chemical Properties Analysis
CMMPK has a molecular weight of 328.84 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed. These properties can be determined through experimental methods or predicted using computational chemistry tools.科学的研究の応用
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications due to their versatile pharmacophoric activities. Recent years have seen the development of new methods for synthesizing these derivatives, highlighting their significant therapeutic potential across various medical fields, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This review emphasizes the current trends in synthesis and pharmacological activities of piperazine and morpholine analogues, suggesting their importance in drug discovery and therapeutic application development (Al-Ghorbani Mohammed et al., 2015).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including phenyl piperidines and piperazines, has shown that these compounds' arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. This study reviews the role of common pharmacophoric groups in antipsychotic agents and explores the contributions of specific substituents to the selectivity and potency of synthesized agents targeting these receptors. Such insights are critical for understanding the structural requirements for designing drugs with improved efficacy and selectivity (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use: A Patent Review
This review outlines the therapeutic uses of piperazine, a significant scaffold in drug design, which has been incorporated into a wide array of drugs with diverse therapeutic applications. The slight modifications in the substitution pattern on the piperazine nucleus lead to a noticeable difference in the medicinal potential of the resultant molecules. The review covers patents containing piperazine compounds with CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. It suggests that piperazines are a flexible building block in drug discovery, highlighting the importance of further therapeutic investigations (Rathi et al., 2016).
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-3-6-16(7-4-14)19(23)22-11-9-21(10-12-22)18-13-17(20)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDARHWZIEAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
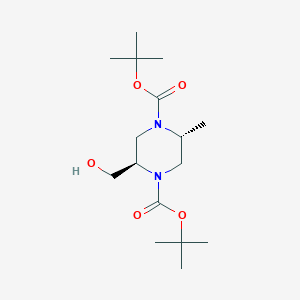
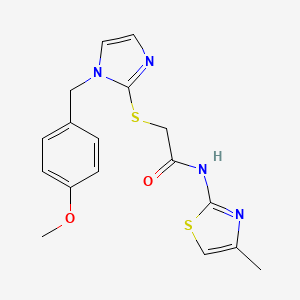
![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)
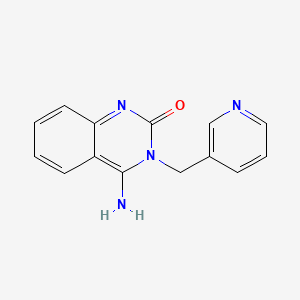

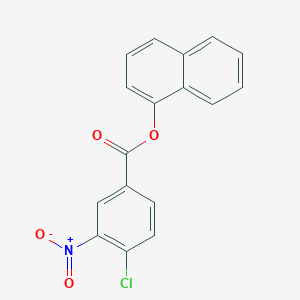
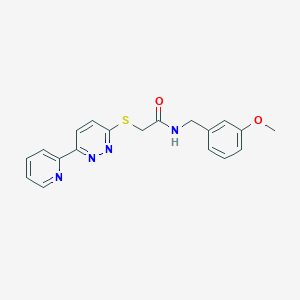
![6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612399.png)
![3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2612401.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2612403.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2612404.png)
![diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2612405.png)
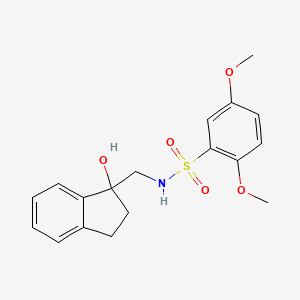
![1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612408.png)
